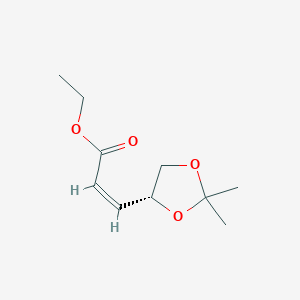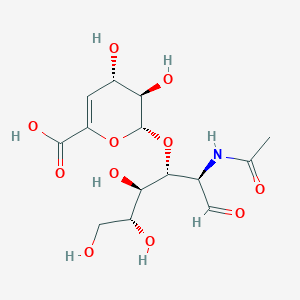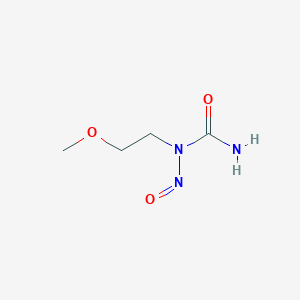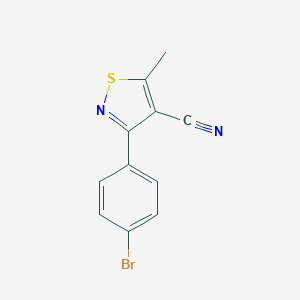
3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile, also known as Br-MITC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains a carbon, nitrogen, sulfur, and bromine atom in its structure. Br-MITC has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mechanism of Action
The mechanism of action of 3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile is not fully understood. However, it has been suggested that 3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile may act by inhibiting the activity of enzymes involved in DNA replication and protein synthesis. This inhibition leads to the death of cancer cells and the inhibition of bacterial and fungal growth.
Biochemical and physiological effects:
3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile has been shown to possess a range of biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to their death. 3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membrane and inhibiting their protein synthesis.
Advantages and Limitations for Lab Experiments
3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a low cost of production. 3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile is also stable under normal laboratory conditions and can be easily stored. However, 3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile has some limitations, including its low solubility in water and its potential toxicity to humans and animals.
Future Directions
There are several future directions for research on 3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile. One potential direction is the development of new derivatives of 3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile with improved properties, such as increased solubility and reduced toxicity. Another direction is the investigation of the potential applications of 3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile in agriculture, such as its use as a pesticide or herbicide. Additionally, further research is needed to fully understand the mechanism of action of 3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile and its potential applications in medicinal chemistry.
Synthesis Methods
The synthesis of 3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile involves the reaction of p-bromoaniline with carbon disulfide and sodium hydroxide to form 3-(p-bromophenyl)-5-methylisothiazole-4-carbonitrile. This intermediate is then treated with phosphorus pentachloride to form 3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile. The synthesis method of 3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile is relatively simple and cost-effective, making it an attractive compound for scientific research.
Scientific Research Applications
3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antitumor, antibacterial, and antifungal properties. 3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile has been reported to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. It has also been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
CAS RN |
19762-79-9 |
|---|---|
Product Name |
3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile |
Molecular Formula |
C11H7BrN2S |
Molecular Weight |
279.16 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-methyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C11H7BrN2S/c1-7-10(6-13)11(14-15-7)8-2-4-9(12)5-3-8/h2-5H,1H3 |
InChI Key |
OBFUELFEAPSJNC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NS1)C2=CC=C(C=C2)Br)C#N |
Canonical SMILES |
CC1=C(C(=NS1)C2=CC=C(C=C2)Br)C#N |
synonyms |
3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



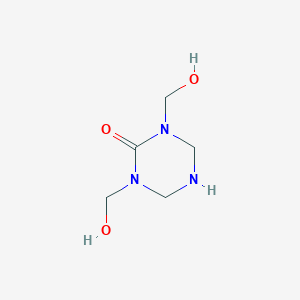
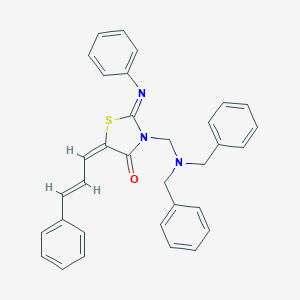
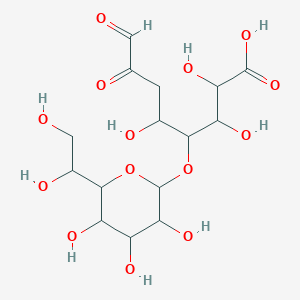
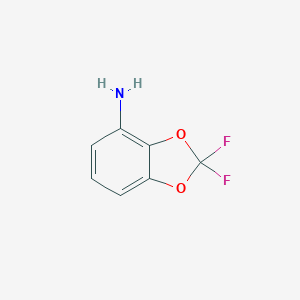

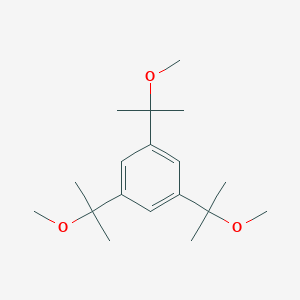

![(10R,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B25955.png)


